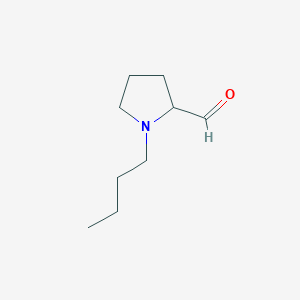

1-Butylpyrrolidine-2-carbaldehyde

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring is one of the most important heterocyclic scaffolds in modern organic chemistry and medicinal chemistry. researchgate.netnih.gov Its significance stems from several key features:

Three-Dimensional Structure: As a saturated, non-planar ring, pyrrolidine provides access to three-dimensional chemical space, a desirable trait in drug design for improving target specificity and physicochemical properties. nih.gov This non-planarity, often described as "pseudorotation," allows for a more thorough exploration of the pharmacophore space compared to flat aromatic systems. nih.gov

Chirality: The pyrrolidine scaffold often contains one or more stereocenters, making it a valuable chiral building block and an effective controller in asymmetric synthesis. nih.gov

Prevalence in Bioactive Molecules: The pyrrolidine nucleus is a core component in a multitude of natural products, particularly alkaloids, and is found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov Its derivatives have been investigated for a wide range of biological activities, including antibacterial, antioxidant, and anticonvulsant properties. nih.govnih.gov

Catalytic Applications: Pyrrolidine and its derivatives, most notably proline, are widely used as organocatalysts in various chemical transformations. nih.gov

The development of new synthetic methods, including microwave-assisted organic synthesis (MAOS), has further enhanced the accessibility and utility of the pyrrolidine scaffold. nih.gov

Central Role of the Carbaldehyde Moiety in Advanced Synthetic Transformations

The carbaldehyde group (–CHO) is a highly versatile functional group in organic synthesis due to the electrophilic nature of its carbonyl carbon. This reactivity allows for a wide range of synthetic transformations, making aldehydes key intermediates for the construction of more complex molecules. google.com

Key reactions involving the carbaldehyde group include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with a variety of nucleophiles (such as organometallic reagents, amines, and cyanides), leading to the formation of alcohols, imines, and cyanohydrins, respectively.

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid.

Reduction: Aldehydes can be reduced to primary alcohols.

Condensation Reactions: They participate in numerous named reactions, such as the Wittig reaction to form alkenes and the Aldol (B89426) condensation to form β-hydroxy aldehydes. researchgate.net

In the context of pyrrolidine-2-carbaldehydes, the aldehyde function serves as a crucial handle for elaboration, enabling the attachment of diverse molecular fragments and the synthesis of complex libraries of compounds for screening and development. google.comresearchgate.net

Overview of 1-Butylpyrrolidine-2-carbaldehyde as a Key Chemical Entity in Research

This compound is a specific derivative within this class, featuring a butyl group attached to the pyrrolidine nitrogen. While extensive, dedicated research on this particular molecule is not prominent in the published literature, its chemical properties and potential applications can be inferred from the well-established chemistry of its constituent parts.

Synthesis: The synthesis of this compound is not commonly detailed. However, logical synthetic routes can be proposed based on standard organic chemistry transformations.

N-Alkylation of Pyrrolidine-2-carbaldehyde (B1623420): A direct approach would involve the N-alkylation of commercially available pyrrolidine-2-carbaldehyde with a butyl halide (e.g., 1-bromobutane) in the presence of a base. researchgate.net

Formylation of 1-Butylpyrrolidine (B1265533): An alternative route would begin with the synthesis of 1-butylpyrrolidine, which can be achieved via a one-pot reaction from 1,4-butanediol (B3395766) and an amine source. rsc.org The subsequent introduction of the carbaldehyde group at the 2-position could then be attempted, for instance, via a Vilsmeier-Haack type reaction, although this is more common for activated aromatic systems like pyrroles. researchgate.net

Research Interest: The research interest in a molecule like this compound lies in its role as a synthetic intermediate. The N-butyl group imparts increased lipophilicity compared to its unsubstituted parent, which can be a valuable property in medicinal chemistry for modulating a drug candidate's ability to cross cell membranes. The reactive aldehyde group allows for its use as a building block in the synthesis of larger, more complex N-butyl-pyrrolidine-containing target molecules for various applications, including agrochemicals and pharmaceuticals. nih.govgoogle.com

Physicochemical Data of this compound and Related Compounds

Direct experimental data for this compound is scarce in the literature. The table below presents data for its parent structures and a closely related compound to provide chemical context.

| Property | 1-Butylpyrrolidine nist.govnist.gov | 1-Butylpyrrolidin-2-one nih.govnist.gov |

| Molecular Formula | C₈H₁₇N | C₈H₁₅NO |

| Molecular Weight | 127.23 g/mol | 141.21 g/mol |

| CAS Number | 767-10-2 | 3470-98-2 |

| Physical State | Liquid | Liquid |

| Boiling Point | Not specified | 137 °C (at 28 mmHg) chemicalbook.com |

| Density | Not specified | 0.96 g/cm³ chemicalbook.com |

| IUPAC Name | 1-butylpyrrolidine | 1-butylpyrrolidin-2-one |

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-butylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(10)8-11/h8-9H,2-7H2,1H3 |

InChI Key |

QWAPNRBRSKCDFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 1 Butylpyrrolidine 2 Carbaldehyde Transformations

Reactivity Profile of the Aldehyde Functionality

The aldehyde group in 1-Butylpyrrolidine-2-carbaldehyde is the primary site of its chemical transformations. Its reactivity is a complex interplay of electronic and steric effects imparted by the adjacent chiral pyrrolidine (B122466) ring and the N-butyl substituent.

Formation and Hydrolysis Equilibria of Pyrrolidine-Derived Iminium Ions

The reaction of this compound with a primary amine leads to the formation of an imine, which exists in equilibrium with its starting materials. masterorganicchemistry.com In the presence of an acid catalyst, the imine nitrogen is protonated to form a resonance-stabilized iminium ion. youtube.commasterorganicchemistry.com This process is reversible, and the equilibrium can be shifted towards the imine by removing water. youtube.com

The hydrolysis of the imine back to the aldehyde and amine is also a critical equilibrium process, typically favored by an excess of water and acid catalysis. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine regenerate the carbonyl group. chemistrysteps.com While imine bonds are generally labile in water, N-substituted imines can exhibit greater stability. researchgate.net The pH of the medium is a crucial factor; highly acidic conditions can protonate the reacting amine, rendering it non-nucleophilic and thus inhibiting imine formation. youtube.com

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The rate and reversibility of these additions are dependent on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org The mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, the latter being the driving force of the reaction. organic-chemistry.orgucalgary.ca Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Stetter Reaction: The Stetter reaction is a nucleophile-catalyzed 1,4-conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated compound. wikipedia.orgorganic-chemistry.orgirapa.org This reaction represents an example of umpolung, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed. wikipedia.org Catalysts like thiazolium salts or cyanide ions generate a nucleophilic acyl anion equivalent (often a Breslow intermediate) from the aldehyde. organic-chemistry.orgirapa.org This intermediate then adds to the Michael acceptor to form 1,4-dicarbonyl compounds, which are valuable synthetic precursors. wikipedia.orgnih.gov While aromatic and heteroaromatic aldehydes are common substrates, aliphatic aldehydes can also be used, typically with thiazolium salt catalysts to avoid side reactions like aldol (B89426) condensation. wikipedia.org

Ugi Reaction: The Ugi reaction is a multi-component reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form a bis-amide. wikipedia.org A key step in the mechanism is the formation of an imine from the aldehyde and amine, which is then activated by protonation from the carboxylic acid. nih.gov Nucleophilic attack by the isocyanide on the iminium ion, followed by the addition of the carboxylate and a final Mumm rearrangement, drives the reaction to completion. wikipedia.orgnih.gov Chiral α-amino aldehydes, structurally related to this compound, are known to participate in Ugi-type reactions, highlighting the potential for this compound to generate complex, stereodefined molecules. mdpi.comresearchgate.net A variation, the Ugi three-component reaction (U-3CR), occurs in the absence of a carboxylic acid, where water acts as the nucleophile instead. nih.gov

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent sources of nucleophilic carbon. libretexts.orgyoutube.commsu.edulibretexts.org They readily add to the electrophilic carbonyl carbon of aldehydes to form alcohols after an acidic workup. libretexts.orgchadsprep.comyoutube.com These reactions are typically irreversible due to the strong basicity of the organometallic reagents. masterorganicchemistry.com

Reformatsky Reaction: Specifically, the Reformatsky reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc. byjus.comwikipedia.org The zinc inserts into the carbon-halogen bond of the ester to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgthermofisher.com These enolates are less reactive and less basic than Grignard or organolithium reagents, which allows them to add to the aldehyde carbonyl without competing side reactions. wikipedia.orgorganic-chemistry.org The reaction proceeds through a six-membered chair-like transition state to yield a β-hydroxy ester after acidic workup. wikipedia.org Besides zinc, other metals and metal salts like chromium(II) chloride and samarium(II) iodide can also facilitate this transformation. wikipedia.orgresearchgate.net

Summary of Nucleophilic Addition Reactions

| Reaction Name | Key Reagents | Product Type | Mechanistic Feature |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Oxaphosphetane intermediate organic-chemistry.orgucalgary.ca |

| Stetter Reaction | Michael Acceptor, Nucleophilic Catalyst (e.g., Thiazolium salt) | 1,4-Dicarbonyl Compound | Umpolung of aldehyde reactivity wikipedia.org |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide | Multi-component, Mumm rearrangement wikipedia.orgnih.gov |

| Reformatsky Reaction | α-Halo Ester, Zinc | β-Hydroxy Ester | Organozinc enolate intermediate wikipedia.orgthermofisher.com |

| Grignard Reaction | Organomagnesium Halide (RMgX) | Secondary Alcohol | Irreversible C-C bond formation masterorganicchemistry.com |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally similar, can be achieved through methods involving the oxidative functionalization of C-H bonds, sometimes using molecular oxygen as the oxidant. nih.gov This indicates that the aldehyde group itself is susceptible to further oxidation under appropriate conditions.

Reduction of the aldehyde to the corresponding primary alcohol, 1-butyl-2-(hydroxymethyl)pyrrolidine, can be accomplished using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. masterorganicchemistry.com

Cycloaddition Reactions Involving Aldehyde-Derived Intermediates

The combination of the aldehyde group and the adjacent secondary amine of the pyrrolidine ring allows this compound to serve as a precursor for versatile reactive intermediates used in cycloaddition reactions. Condensation of N-substituted prolinals with α-amino acids can generate azomethine ylides. mdpi.com These nitrogen-based 1,3-dipoles are powerful synthons for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines, via [3+2] cycloaddition reactions with various dipolarophiles (alkenes). mdpi.comrsc.orgwikipedia.org

These cycloadditions are known for their high degree of regio- and stereoselectivity, offering a route to complex, densely substituted pyrrolidine structures. nih.govnih.gov The reaction can proceed via either intermolecular or intramolecular pathways. mdpi.com For instance, N-substituted pyrrole-2-carboxaldehydes can undergo copper-catalyzed [3+2] cycloadditions with arylalkenes to yield dihydropyrrolizine skeletons. nih.gov The generation of the azomethine ylide can be achieved through various methods, including the condensation of an aldehyde with an amine containing an electron-withdrawing group, which facilitates deprotonation. wikipedia.org The chirality of the parent pyrrolidine ring can effectively induce asymmetry in the final cycloadducts. nih.govmdpi.com Other cycloaddition pathways, such as intramolecular [2+2] photocycloadditions, have also been used to create rigid, conformationally restricted pyrrolidine systems. rsc.org

Reactions at the Pyrrolidine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring in this compound renders it nucleophilic and basic, making it susceptible to reactions with various electrophiles. These reactions primarily include N-alkylation and N-acylation, which lead to the formation of quaternary ammonium (B1175870) salts and amides, respectively.

N-Alkylation and N-Acylation Reactions

While specific studies on the N-alkylation of this compound are not extensively documented, the general principles of N-alkylation of secondary amines are well-established. For instance, the reaction of N-heterocycles with alkyl halides in the presence of a base is a common strategy for their functionalization. masterorganicchemistry.com

N-Acylation: The pyrrolidine nitrogen can also react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acylpyrrolidine derivative. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the stable amide product. The presence of a non-nucleophilic base is often employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

The resulting N-acyl group significantly impacts the chemical properties of the molecule. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity and basicity of the nitrogen atom compared to the parent amine.

| Reaction Type | Reagent Class | Product Type | Key Mechanistic Feature |

| N-Alkylation | Alkyl Halides | Quaternary Ammonium Salt | SN2 Nucleophilic Substitution |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acylpyrrolidine (Amide) | Nucleophilic Acyl Substitution |

Exploration of Amine-Catalyzed Transformations, e.g., Enamine Formation

The secondary amine of this compound can act as a catalyst in various organic transformations, most notably through the formation of enamines. Enamines are versatile nucleophilic intermediates formed from the reaction of a secondary amine with an aldehyde or ketone. makingmolecules.comyoutube.comchadsprep.com

The formation of an enamine from a ketone and a secondary amine like pyrrolidine proceeds through a well-defined mechanism. makingmolecules.com The amine first adds to the carbonyl carbon to form a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to generate an iminium ion. In the case of a secondary amine, the iminium ion lacks a proton on the nitrogen, and subsequent deprotonation of an alpha-carbon leads to the formation of the enamine. youtube.comlibretexts.org

While this compound itself contains an aldehyde, the pyrrolidine nitrogen can react with other carbonyl compounds to form enamines, which can then participate in various C-C bond-forming reactions. The general mechanism for enamine formation is illustrated below:

Figure 1: General Mechanism of Enamine Formation

Source: Adapted from general knowledge of enamine formation mechanisms.

The utility of enamines derived from chiral secondary amines, such as proline and its derivatives, in asymmetric catalysis is a cornerstone of modern organic synthesis. masterorganicchemistry.com These chiral enamines can react with electrophiles in a stereocontrolled manner, providing access to enantiomerically enriched products. Given the chiral center at the 2-position of this compound, it has the potential to be explored as a chiral amine catalyst for asymmetric transformations.

| Intermediate | Key Features | Role in Catalysis |

| Enamine | Nucleophilic α-carbon | Enables α-alkylation, acylation, and conjugate additions of carbonyl compounds. |

| Iminium Ion | Electrophilic carbon | Can participate in reactions with nucleophiles. |

Potential Ring-Opening and Rearrangement Processes of the Pyrrolidine Core

The pyrrolidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require the activation of a C-N bond, which can be achieved through various strategies.

One approach to induce ring-opening involves the formation of a quaternary ammonium salt, followed by nucleophilic attack. This is exemplified by the von Braun reaction, where treatment of a tertiary amine with cyanogen (B1215507) bromide leads to C-N bond cleavage. While not a direct rearrangement, it demonstrates a pathway to open the pyrrolidine ring. More recent methods have explored deconstructive functionalization of unstrained cyclic amines. For instance, the treatment of pyrrolidines with halodifluoroalkyl reagents under basic conditions can lead to ring-opened products. researchgate.net

Another potential pathway for rearrangement involves the formation of an iminium ion intermediate, which can then be susceptible to attack by a nucleophile, potentially leading to a ring-expanded or rearranged product depending on the substrate and reaction conditions. Computational studies on the stability of pyrrolidine-derived iminium ions suggest that their relative stability can influence the course of such reactions. acs.org

It is important to note that the presence of the aldehyde group at the 2-position could influence the regioselectivity and feasibility of such ring-opening and rearrangement reactions. The electron-withdrawing nature of the aldehyde could affect the stability of intermediates and transition states involved in these processes.

| Process | Driving Force / Reagents | Potential Outcome |

| Deconstructive Functionalization | Halodifluoroalkyl reagents, Base | Ring-opened haloamides |

| Iminium Ion Mediated Rearrangement | Acid catalysis, Nucleophiles | Ring expansion or rearrangement |

Stereochemical Considerations and Chiral Applications of 1 Butylpyrrolidine 2 Carbaldehyde

Analysis of the Chiral Center at the C2 Position of the Pyrrolidine (B122466) Ring

The 1-Butylpyrrolidine-2-carbaldehyde molecule possesses a stereogenic center at the C2 position of the pyrrolidine ring, the carbon atom to which the aldehyde group is attached. This chirality gives rise to two enantiomers: (S)-1-Butylpyrrolidine-2-carbaldehyde and (R)-1-Butylpyrrolidine-2-carbaldehyde. The spatial arrangement of the substituents around this chiral center is crucial as it dictates the stereochemical outcome of reactions in which this compound participates, particularly when it is used as a chiral building block or in diastereoselective transformations. The N-butyl group, being sterically larger than a hydrogen atom, influences the conformational preferences of the pyrrolidine ring, which in turn affects the accessibility of the aldehyde group to incoming reagents.

Enantioselective Synthetic Routes to this compound

The enantioselective synthesis of N-substituted pyrrolidine scaffolds is a topic of significant interest in medicinal and synthetic chemistry. nih.gov While specific methods for the enantioselective synthesis of this compound are not extensively documented, general strategies for analogous compounds can be considered. A common approach involves the use of chiral catalysts in reactions that construct the pyrrolidine ring or introduce the C2-substituent enantioselectively. For instance, phase-transfer catalysis has been employed for the enantioselective alkylation of glycine (B1666218) imine derivatives to produce 4-substituted proline precursors with high enantiomeric excess. nih.gov

Another viable strategy is the modification of enantiopure starting materials from the chiral pool, such as L-proline or D-proline. This typically involves N-alkylation followed by reduction of the carboxylic acid moiety to the corresponding aldehyde. The N-alkylation of proline can be achieved using an appropriate alkyl halide, such as 1-bromobutane, in the presence of a base. researchgate.net Subsequent reduction of the N-butylproline to the desired aldehyde would yield enantiomerically pure this compound.

Table 1: Illustrative Enantioselective Synthesis of a 4-Substituted Proline Derivative

| Entry | Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) | e.r. |

| 1 | Glycine imine analogue | Cinchonidine-derived catalyst | Toluene/CH₂Cl₂ | -20 | 71 | 95:5 |

| Data adapted from a study on the enantioselective synthesis of a 4-methyleneproline (B1208900) scaffold, illustrating a potential strategy for creating chiral pyrrolidine rings. nih.gov |

Diastereoselective Control in Chemical Transformations

N-substituted prolinals are valuable reagents for achieving diastereoselective control in various chemical reactions. The stereochemistry at the C2 position can direct the approach of nucleophiles to the aldehyde, leading to the preferential formation of one diastereomer. For example, the reaction of N-tritylprolinal with various nucleophiles has been shown to proceed with high Felkin-Anh diastereoselectivity, yielding syn-amino alcohols. acs.org This high degree of stereocontrol is attributed to the steric bulk of the N-trityl group, which effectively shields one face of the aldehyde. It is reasonable to expect that this compound would exhibit similar, albeit potentially less pronounced, diastereoselectivity in its reactions due to the steric influence of the N-butyl group.

Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes have been shown to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the trans-2,3- and cis-2,5-disubstituted products. nih.gov This demonstrates the inherent ability of the pyrrolidine ring and its substituents to control the stereochemical outcome of complex transformations.

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental to the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. beilstein-journals.org N-substituted prolinals, as a class, are versatile chiral building blocks due to the presence of the pyrrolidine nitrogen and the reactive aldehyde functionality.

The pyrrolidine scaffold is a common motif in a vast array of biologically active natural products and synthetic drugs. beilstein-journals.org Asymmetric synthesis of nitrogen-containing heterocycles often employs chiral starting materials to introduce the desired stereochemistry. N-tert-butanesulfinyl imines, for example, are widely used as chiral auxiliaries in the synthesis of various nitrogen heterocycles, including pyrrolidines, piperidines, and aziridines. beilstein-journals.org

By analogy, this compound can serve as a precursor for the synthesis of more complex, optically active heterocyclic systems. The aldehyde can be transformed into various functional groups, and the pyrrolidine nitrogen can participate in cyclization reactions. For instance, intramolecular haloamination and haloamidation reactions are powerful methods for constructing chiral nonaromatic nitrogen heterocycles. mdpi.com

The synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. nih.govnih.gov The structural motifs found in natural products often include complex heterocyclic frameworks with multiple stereocenters. mdpi.comresearchgate.net Chiral pyrrolidine derivatives are frequently employed as key intermediates in these syntheses.

While there are no specific reports on the use of this compound in natural product synthesis, the application of similar N-substituted prolinals is well-established. These building blocks provide a reliable source of chirality that can be carried through a synthetic sequence to afford the desired enantiomerically pure target molecule. The synthesis of peptidic natural products and their analogues, for example, often relies on the incorporation of non-standard amino acid derivatives, which can be accessed from chiral precursors like N-substituted prolinals. nih.gov

Applications in Advanced Organic Synthesis

Integration into Heterocyclic Compound Synthesis

The aldehyde functionality of 1-Butylpyrrolidine-2-carbaldehyde serves as a linchpin for the construction of a wide array of heterocyclic compounds. It can readily participate in classic and modern named reactions to generate novel, more complex heterocyclic frameworks. For instance, it can undergo multicomponent reactions, such as the three-component synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, by reacting with amines and esters of acylpyruvic acid. beilstein-journals.org The pyrrolidine (B122466) nitrogen, being a secondary amine, and the aldehyde group offer two points of reactivity for building fused or spirocyclic heterocyclic systems.

The synthesis of substituted pyrrolidines is a significant area of research due to their presence in many bioactive molecules. mdpi.com The development of methods for creating substituted pyrrolidines, such as the use of donor-acceptor cyclopropanes reacting with primary amines, highlights the importance of this structural motif. mdpi.com Glycine-based [3+2] cycloaddition reactions also provide a powerful method for synthesizing pyrrolidine-containing polycyclic compounds. mdpi.com

Below is a table illustrating potential heterocyclic scaffolds that can be synthesized from a generic N-substituted pyrrolidine-2-carbaldehyde (B1623420).

| Resulting Heterocycle | Reaction Type | Co-reactant(s) |

| Substituted Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Arylethylamine |

| Fused Pyrimidine | Biginelli-type Reaction | Urea, β-Ketoester |

| Substituted Oxazolidine | Cyclocondensation | Amino alcohol |

| Imidazo[1,5-a]pyridine derivative | Multi-component Reaction | Isocyanide, Carboxylic Acid |

Role in the Construction of Complex Polycyclic Architectures

The inherent stereochemistry and conformational rigidity of the pyrrolidine ring, combined with the reactivity of the aldehyde, make this compound an excellent starting material for the stereoselective synthesis of complex polycyclic architectures. The aldehyde can act as an electrophile in intramolecular cyclization reactions, where the N-butylpyrrolidine moiety serves as a chiral auxiliary or a directing group to control the stereochemical outcome.

One powerful strategy involves intramolecular [3+2] cycloadditions. Azomethine ylides, generated from the condensation of the aldehyde with an amino acid ester, can undergo intramolecular cycloaddition with a tethered dipolarophile to construct intricate, fused polycyclic systems containing the pyrrolidine ring. Such strategies are highly valued for their ability to rapidly build molecular complexity from simple precursors. mdpi.com Furthermore, tandem reactions initiated by the aldehyde, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, can lead to the formation of bicyclic and tricyclic carbocyclic and heterocyclic frameworks.

Application as a Scaffold Precursor for Biologically Relevant Molecules

The pyrrolidine scaffold is a cornerstone in drug discovery, with numerous approved drugs containing this heterocyclic motif. nih.gov The ability to introduce diverse functional groups via the aldehyde handle on this compound makes it a highly attractive precursor for libraries of biologically active compounds.

The pyrrolidine ring is a key structural component in a wide range of pharmaceuticals, including antiviral agents, central nervous system drugs, and anticancer therapies. nih.gov For example, pyrrolidine derivatives are central to drugs like Captopril and Enalapril. nih.gov this compound can serve as a crucial intermediate in the synthesis of novel pharmaceutical candidates. The aldehyde can be converted into other functional groups, such as amines via reductive amination, carboxylic acids via oxidation, or alcohols via reduction, each opening up new avenues for molecular elaboration. The enantiomeric purity of the starting material, often derived from natural amino acids like proline, is a significant advantage in the synthesis of chiral drugs. nih.gov

The following table presents examples of pharmaceutical classes and specific drugs containing the pyrrolidine ring, illustrating the potential for derivatives of this compound.

| Pharmaceutical Class | Example Drug | Pyrrolidine Ring Function |

| ACE Inhibitors | Captopril, Enalapril | Mimics proline residue, binds to enzyme active site |

| Antiviral (HCV) | Grazoprevir, Voxilaprevir | Core scaffold for positioning key functional groups |

| Antidiabetic (DPP-4 Inhibitor) | Sitagliptin | Chiral amine component |

| Antipsychotic | Raclopride | Binds to dopamine (B1211576) receptors |

While less documented than its role in pharmaceuticals, the structural motifs present in this compound are also of interest in the development of new agrochemicals. Many successful fungicides, herbicides, and insecticides contain nitrogen-based heterocyclic cores. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors in the target pest or plant. The chirality and defined three-dimensional structure of the pyrrolidine ring can lead to higher specificity and efficacy. The aldehyde group allows for the attachment of various toxophores or groups that can modulate the compound's physical properties, such as solubility and soil mobility.

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.comnih.gov The pyrrolidine ring of this compound is essentially the core structure of the amino acid proline. Proline is well-known for its ability to induce specific turns (β-turns) in peptide chains, which are often crucial for biological recognition.

By incorporating a derivative of this compound into a peptide sequence, medicinal chemists can create peptidomimetics with a constrained conformation. The N-butyl group can also influence the lipophilicity and binding interactions of the resulting molecule. The aldehyde functionality can be used to ligate the peptidomimetic to other molecules or to introduce further structural diversity. This approach is valuable in designing enzyme inhibitors and receptor antagonists where a specific three-dimensional arrangement is necessary for activity. nih.gov

Computational and Theoretical Investigations of 1 Butylpyrrolidine 2 Carbaldehyde Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving pyrrolidine-based catalysts. For reactions catalyzed by derivatives of 1-Butylpyrrolidine-2-carbaldehyde, DFT calculations, particularly using functionals like M06-2X with a 6-311+G(d,p) basis set, are employed to map out the potential energy surfaces of reaction pathways. acs.orgnih.gov These studies typically focus on the formation of key intermediates, such as iminium ions, which are central to many organocatalytic transformations.

Detailed Analysis of Iminium Ion Stability and Reactivity

The stability and reactivity of the iminium ion intermediate, formed from this compound, are paramount to its catalytic activity. Computational studies have extensively investigated the factors influencing the stability of such ions. The nature of the substituent on the pyrrolidine (B122466) nitrogen plays a crucial role. While specific data for the 1-butyl group is not extensively documented, studies on analogous systems like 2-tert-butylpyrrolidine (B182177) provide valuable insights. acs.org

The stability of iminium ions is often evaluated by calculating the energies of exchange reactions with reference carbonyl compounds. acs.orgnih.gov These calculations reveal the thermodynamic preference for the formation of one iminium ion over another. In general, iminium ions derived from pyrrolidine catalysts are stabilized by the electron-donating nature of the alkyl group on the nitrogen. The reactivity of the iminium ion is intrinsically linked to its stability; a more stable iminium ion might be less reactive towards nucleophiles. However, the substituents on the pyrrolidine ring can also sterically influence the approach of the nucleophile, thereby modulating reactivity.

Prediction and Understanding of Enantioselectivity and Diastereoselectivity in Reactions

A primary goal of using chiral organocatalysts like derivatives of this compound is to achieve high levels of enantioselectivity and diastereoselectivity. Computational methods are instrumental in predicting and rationalizing the stereochemical outcomes of these reactions. By modeling the transition states leading to the different stereoisomeric products, the origins of stereoselectivity can be elucidated.

The stereodetermining step is typically the attack of a nucleophile on the chiral iminium ion. DFT calculations can determine the energies of the competing transition states, with the lower energy pathway corresponding to the major product isomer. The steric and electronic interactions between the catalyst, substrate, and nucleophile in the transition state assembly are meticulously analyzed to understand the factors governing stereocontrol. For example, the substituent at the 2-position of the pyrrolidine ring can effectively shield one face of the iminium ion, directing the nucleophile to the opposite face and thus inducing a high degree of enantioselectivity. acs.org

Conformational Analysis of the Pyrrolidine Ring and Aldehyde Substituent

The three-dimensional structure of the catalyst, particularly the conformation of the pyrrolidine ring and the orientation of the aldehyde substituent, is critical in determining its catalytic efficacy and stereoselectivity. Computational conformational analysis is used to identify the low-energy conformers of this compound and its derived intermediates.

The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms. The substituent at the 2-position, in this case, the carbaldehyde group, can exist in different orientations relative to the ring. These conformational preferences can influence the steric environment around the catalytic site and, consequently, the stereochemical outcome of the reaction. Theoretical studies often employ a combination of molecular mechanics and DFT to perform a thorough conformational search and identify the most stable geometries.

Influence of Solvation Models on Reaction Equilibria and Kinetics

The solvent environment can have a profound impact on the equilibria and kinetics of reactions catalyzed by this compound. Computational studies often incorporate solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effect of the solvent. nih.gov

These models have shown that polar solvents can significantly stabilize charged species like iminium ions, thereby affecting reaction equilibria. nih.gov For instance, the relative stability of different iminium ions can change with solvent polarity. researchgate.net Solvation also plays a crucial role in the kinetics of the reaction by stabilizing or destabilizing transition states relative to the ground states. The choice of solvent can therefore be a critical parameter in optimizing both the rate and selectivity of a reaction, and computational models provide a means to predict these effects. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Butylpyrrolidine-2-carbaldehyde. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the various protons within the molecule. The aldehyde proton typically appears as a distinct singlet or doublet in the downfield region, usually between 9 and 10 ppm. The protons on the pyrrolidine (B122466) ring and the butyl group exhibit complex splitting patterns in the upfield region due to spin-spin coupling, providing valuable data on their spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the pyrrolidine ring and the n-butyl group resonate at higher field strengths, and their specific chemical shifts are indicative of their substitution and local electronic environment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural features through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of this compound. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that provides valuable structural information. Common fragmentation pathways for similar cyclic amine structures often involve the cleavage of the butyl group or the opening of the pyrrolidine ring. nih.govresearchgate.net The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of this compound. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence for the presence of specific functional groups. copbela.org A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. openstax.orgpressbooks.pub The C-H stretching vibrations of the aldehyde proton can often be observed as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub Additionally, the spectrum will show characteristic absorptions for the C-H bonds of the alkane portions of the butyl group and the pyrrolidine ring, typically in the 2850-2960 cm⁻¹ range. openstax.orgpressbooks.pub The region from 1350-650 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The carbonyl group of the aldehyde in this compound will exhibit a weak n → π* transition at a wavelength of around 290 nm. This absorption is characteristic of aldehydes and ketones. The absence of significant absorption at longer wavelengths indicates the lack of extended conjugation in the molecule.

X-ray Crystallography for Precise Structural and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of this compound, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govthieme-connect.de This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's geometry. researchgate.net

For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography can determine the absolute configuration of a single enantiomer. researchgate.net This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom is present in the crystal structure or by using specific X-ray wavelengths. thieme-connect.deresearchgate.net The resulting crystallographic data allows for the assignment of the (R) or (S) configuration at the chiral center (the carbon at position 2 of the pyrrolidine ring).

Table of Spectroscopic Data for this compound:

| Spectroscopic Technique | Characteristic Feature | Typical Value/Range |

| ¹H NMR | Aldehyde Proton (CHO) | 9-10 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190-200 ppm |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1720-1740 cm⁻¹ |

| C-H Stretch (Aldehyde) | ~2720 & ~2820 cm⁻¹ | |

| UV-Vis Spectroscopy | n → π* Transition (C=O) | ~290 nm |

Future Research Perspectives in 1 Butylpyrrolidine 2 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and economically viable methods for synthesizing pyrrolidine (B122466) and pyrrole (B145914) structures remains a key research driver. A notable advancement has been the one-pot synthesis of 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst. rsc.org This method is significant for its use of readily available starting materials and a reusable heterogeneous catalyst, offering a more environmentally friendly alternative to traditional multi-step syntheses. rsc.orgrsc.org

Future work in this area will likely focus on:

Exploring alternative, bio-based feedstocks: Investigating the conversion of renewable resources into the pyrrolidine scaffold. A practical method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes has already been developed, showcasing the potential of biomass in this field. nih.govresearchgate.net

Developing catalyst systems with higher efficiency and selectivity: Research into novel catalysts, such as a carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC) for the one-pot synthesis of N-substituted pyrroles, demonstrates a move towards more robust and selective catalytic processes. researchgate.net

Solvent-free and aqueous reaction conditions: Minimizing the use of hazardous organic solvents is a critical aspect of green chemistry. Further exploration of reactions in water or under solvent-free conditions will be a priority. mdpi.com

| Starting Materials | Catalyst/Reagents | Product | Key Features |

| Aqueous ammonia, 1,4-butanediol | CuNiPd/ZSM-5 | 1-Butylpyrrolidine | One-pot synthesis, uses aqueous ammonia as nitrogen source. rsc.org |

| Carbohydrates, primary amines | Oxalic acid in DMSO | N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes | Utilizes renewable feedstocks. nih.govresearchgate.net |

| Nitrobenzene, 2,5-hexanedione | Co2PNx@NC | N-substituted pyrroles | High conversion and chemoselectivity in a green solvent. researchgate.net |

| 1-(2-aminophenyl)pyrroles, substituted aldehyde | Acetic acid in methanol | 4-aryl substituted pyrrolo[1,2-a] quinoxalines | Acid-catalyzed one-pot reaction. mdpi.com |

Exploration of Unprecedented Catalytic Transformations

The unique structural features of 1-Butylpyrrolidine-2-carbaldehyde make it a versatile building block for various catalytic transformations. Future research is expected to uncover new catalytic cycles and reactions that leverage its reactivity.

Key areas of exploration include:

Asymmetric catalysis: Developing chiral catalysts that can induce stereoselectivity in reactions involving this compound, leading to the synthesis of enantiomerically pure compounds with potential biological activity.

Tandem and cascade reactions: Designing multi-step reactions that occur in a single pot, initiated by the catalytic transformation of this compound. This approach improves efficiency by reducing the number of purification steps. For example, the synthesis of pyrrolo[1,2-a]pyrazines has been achieved through the intramolecular cyclization of 2-acetyl-1-propargylpyrroles in the presence of ammonia. researchgate.net

Photoredox catalysis: Utilizing light energy to drive novel transformations of this compound and its derivatives, opening up new avenues for bond formation and functionalization.

Expansion of Applications Beyond Current Chemical Synthesis Domains

While this compound is primarily used in chemical synthesis, its derivatives hold promise for a variety of other fields. The pyrrole and pyrrolidine moieties are present in numerous biologically active compounds and functional materials. researchgate.net

Future applications could include:

Medicinal Chemistry: The design and synthesis of novel drug candidates. For instance, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide have been investigated as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, which are key enzymes in Alzheimer's disease. rsc.org The pyrrole-2-carbaldehyde skeleton can be transformed into pyrrole alkaloid natural products. nih.gov

Materials Science: The development of new polymers, dyes, and organic semiconductors. Copolymers of N-vinylpyrrole-2-carbaldehydes have shown paramagnetic behavior and properties of organic semiconductors. researchgate.net Furthermore, 1-Butylpyrrolidinone, a related compound, is being explored as a non-toxic dipolar aprotic solvent alternative. rsc.org

Agrochemicals: The creation of new pesticides and herbicides with improved efficacy and reduced environmental impact.

Further Elucidation of Complex Reaction Mechanisms Through Advanced Computational Studies

Computational chemistry offers a powerful tool for understanding the intricate details of reaction mechanisms. Quantum chemical studies have already been employed to investigate the reaction between hydroxylamine (B1172632) and N-allenyl-1H-pyrrole-2-yl-carbaldehydes, providing insights into the influence of substituents on the reaction kinetics. researchgate.net

Future computational work will likely involve:

Modeling transition states and reaction pathways: Using density functional theory (DFT) and other advanced computational methods to map out the energy landscapes of reactions involving this compound, helping to explain observed reactivity and predict new outcomes.

Investigating the role of catalysts: Simulating the interaction between the substrate and catalyst to understand the principles of catalytic activity and selectivity, thereby guiding the design of more effective catalysts.

Predicting the properties of novel derivatives: Using computational screening to identify derivatives of this compound with desired electronic, optical, or biological properties before their synthesis.

Design and Synthesis of Derivatives with Enhanced or Tunable Synthetic Utility

The ability to modify the structure of this compound allows for the fine-tuning of its reactivity and physical properties. Future research will focus on the rational design and synthesis of derivatives with specific functionalities for targeted applications.

This will involve:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Butylpyrrolidine-2-carbaldehyde, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, analogs like 2-(chloromethyl)pyrrolidine are synthesized using DMF as a solvent with potassium carbonate as a base, followed by heating (150°C, 20 hours). Purification via ethyl acetate extraction and MgSO₄ drying is recommended, with TLC and ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons) for purity validation .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- Spectroscopy : ¹H NMR (e.g., aldehyde proton at ~9.5–10.5 ppm) and IR (C=O stretch ~1700 cm⁻¹) for functional group identification.

- Chromatography : HPLC or GC-MS for purity assessment.

- Crystallography : X-ray diffraction (using SHELX software) for unambiguous structural confirmation .

- Validation : Cross-reference spectral data with PubChem or crystallographic databases .

Q. How does the structure of this compound influence its reactivity in organic synthesis?

- Mechanistic Insight : The aldehyde group acts as an electrophilic site for condensation reactions (e.g., forming Schiff bases), while the pyrrolidine ring provides steric bulk and chiral centers. Steric effects from the butyl chain may slow nucleophilic attacks, requiring optimized conditions (e.g., polar aprotic solvents, elevated temperatures) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Approach : Use density-functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) to calculate electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. This aids in understanding nucleophilic/electrophilic sites and reaction pathways .

- Validation : Compare computed NMR chemical shifts (e.g., aldehyde proton) with experimental data to refine models .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

- Troubleshooting :

- Reproducibility : Standardize reaction conditions (solvent purity, temperature control).

- Data Cross-Check : Use multiple techniques (e.g., TLC + NMR + HRMS) to confirm product identity.

- Case Study : Inconsistent yields in analogous syntheses (e.g., 93% vs. 70%) may arise from incomplete extraction or side reactions; optimize workup protocols (e.g., repeated ammonium chloride washes) .

Q. What strategies enhance the enantioselective synthesis of this compound derivatives?

- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst).

- Analysis : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to determine enantiomeric excess (ee) .

Q. How can the compound’s toxicity and environmental impact be assessed for lab safety?

- Protocols :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells).

- Environmental Fate : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation.

- Reference : Follow EPA DSSTox guidelines for hazard assessment .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.